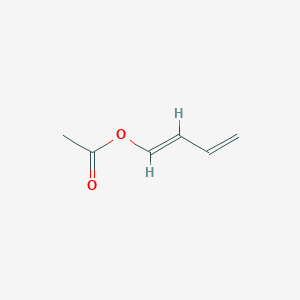
1-アセトキシ-1,3-ブタジエン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetoxy-1,3-butadiene (1-ABD) can be generated by potassium or sodium acetate catalyzed reaction between crotonaldehyde and acetic anhydride. The product is a mixture of cis and trans forms, that has been confirmed by its physical properties and IR spectra. It is reported to be formed as a major product during the acetoxylation of 1,3-butadiene (BD) in gas-phase in the presence of Pd-KOAc (palladium-potassium acetate) catalyst. 1-ABD participates as 2Π or 4Π diene in cycloaddition reactions. Enantioselective Diels Alder reaction of 2-methoxy-5-methyl-1,4-benzoquinone with 1-ABD in the presence of molecular sieves (mesh size:4Å) has been reported.
科学的研究の応用
化学合成
1-アセトキシ-1,3-ブタジエン (1-ABD) は、さまざまな化学合成プロセスで使用されます . これは、クロトンアルデヒドと無水酢酸との反応を酢酸カリウムまたは酢酸ナトリウムで触媒することにより生成されます .
ポリマー前駆体
1,3-ブタジエンの効率的な二官能化は、アジポニトリル、アジプアルデヒド、アジピン酸ジエステルなどのさまざまなポリマー前駆体の合成への簡単なアクセスを提供します .
環状付加反応
1-ABDは、環状付加反応で2Πまたは4Πジエンとして参加します . この特性により、複雑な有機分子の合成に役立ちます。
エナンチオ選択的ディールスアルダー反応
分子ふるいを用いて2-メトキシ-5-メチル-1,4-ベンゾキノンと1-ABDのエナンチオ選択的ディールスアルダー反応が報告されています . この反応は、キラル化合物の合成に役立ちます。
ジエノフィルとの反応
1-ABDは、マレイミド、ジャグロン、ブチン-1,4-ジオン、メチル2-(4-メチルフェニル)-2H-アジリン-3-カルボキシレートなどのジエノフィルとの反応に使用されます . これらの反応は、複素環式化合物の合成に役立ちます。
可視光光触媒
1-ABDは、可視光光触媒に使用されます . このアプリケーションは、高エネルギー入力の必要性を減らすため、グリーンケミストリーに役立ちます。
分子間オキサ-ピクテット-シュペンゲル環化
1-ABDは、分子間オキサ-ピクテット-シュペンゲル環化中の反応物として使用されます . この反応は、テトラヒドロイソキノリン誘導体の合成に役立ちます。
触媒開発
作用機序
Target of Action
1-Acetoxy-1,3-butadiene (1-ABD) is a chemical compound that primarily targets the molecular structures involved in cycloaddition reactions . It participates as a 2Π or 4Π diene in these reactions .
Mode of Action
The interaction of 1-ABD with its targets involves cycloaddition reactions , specifically Diels-Alder reactions . In these reactions, 1-ABD acts as a diene, combining with a dienophile to form a cyclic compound. For example, it has been reported to undergo an enantioselective Diels Alder reaction with 2-methoxy-5-methyl-1,4-benzoquinone .
Biochemical Pathways
1-ABD is involved in the acetoxylation pathway of 1,3-butadiene (BD) in the gas phase . This pathway is catalyzed by palladium-potassium acetate (Pd-KOAc), resulting in the formation of 1-ABD as a major product .
Pharmacokinetics
It is a liquid at room temperature with a density of 0.945 g/mL at 25 °C . Its boiling point is 60-61 °C at 40 mmHg , indicating that it could potentially be volatile and rapidly absorbed and distributed in the body.
Result of Action
The primary result of 1-ABD’s action is the formation of cyclic compounds through cycloaddition reactions . These reactions can lead to the synthesis of complex organic molecules, contributing to various biochemical processes.
Action Environment
The action of 1-ABD is influenced by environmental factors such as temperature and pressure . Its volatility suggests that it could potentially be less stable and less effective in environments with high temperatures or pressures . Additionally, its reactivity in cycloaddition reactions may be affected by the presence of catalysts, such as Pd-KOAc .
生物活性
1-Acetoxy-1,3-butadiene (1-ABD) is a compound generated through the acetoxylation of 1,3-butadiene. It exists as a mixture of cis and trans isomers and has garnered interest due to its potential applications in organic synthesis and its biological activity. This article explores the biological properties, synthesis, and applications of 1-ABD, drawing from diverse research sources.
Synthesis of 1-Acetoxy-1,3-butadiene
1-ABD can be synthesized through various methods. One notable approach involves the catalytic reaction of crotonaldehyde with acetic anhydride using potassium or sodium acetate as a catalyst. This method yields a mixture of cis and trans forms, confirmed through physical properties and IR spectra .
Another synthesis route includes the Diels-Alder reaction with 5-substituted 1,4-naphthoquinones, which demonstrates regioselectivity influenced by substituents on the naphthoquinone .
Antimicrobial Properties
Research indicates that 1-ABD exhibits antimicrobial activity when reacted with certain substrates. A study involving Diels-Alder reactions showed that compounds derived from 5-substituted 1,4-naphthoquinones and 1-ABD possess significant antimicrobial properties. The optimization of these reactions resulted in high yields of regioisomers that could potentially serve as antimicrobial agents .
Cytotoxicity and Mutagenicity
The biological implications of 1-ABD extend to cytotoxicity and mutagenicity. Studies have indicated that exposure to butadiene derivatives can lead to mutagenic effects in biological systems. While specific data on 1-ABD's mutagenic potential is limited, its structural similarity to known mutagens suggests a need for further investigation into its safety profile .
Enzyme Interaction
Laccase enzymes have been reported to catalyze reactions involving butadiene derivatives, including 1-ABD, leading to high yields of various products. This suggests that 1-ABD may interact favorably with enzymatic systems, potentially enhancing its utility in biocatalysis .
Diels-Alder Reactions
A series of Diels-Alder reactions involving 1-ABD have been documented. For instance, the reaction with different naphthoquinone derivatives was optimized for conditions such as temperature and solvent choice, revealing that electron-donor substituents significantly affect the regioselectivity and yield of the desired products .
| Substrate | Regioisomer Yield (%) | Electron-Drawing Group |
|---|---|---|
| Naphthoquinone A | 71% | -NO2 |
| Naphthoquinone B | 70% | -OH |
| Naphthoquinone C | 68% | -OAc |
This table summarizes the outcomes from various Diels-Alder reactions involving 1-ABD.
特性
CAS番号 |
1515-76-0 |
|---|---|
分子式 |
C6H8O2 |
分子量 |
112.13 g/mol |
IUPAC名 |
[(1Z)-buta-1,3-dienyl] acetate |
InChI |
InChI=1S/C6H8O2/c1-3-4-5-8-6(2)7/h3-5H,1H2,2H3/b5-4- |
InChIキー |
NMQQBXHZBNUXGJ-PLNGDYQASA-N |
SMILES |
CC(=O)OC=CC=C |
異性体SMILES |
CC(=O)O/C=C\C=C |
正規SMILES |
CC(=O)OC=CC=C |
Key on ui other cas no. |
35694-20-3 1515-76-0 |
ピクトグラム |
Flammable; Acute Toxic; Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















